molecular formula C12H7N3O3S B2575242 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde CAS No. 31522-00-6

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde

Cat. No. B2575242
CAS RN: 31522-00-6
M. Wt: 273.27
InChI Key: XRRPVDOUICBZRT-UHFFFAOYSA-N
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Description

“6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde” is a heterocyclic compound . It is part of the imidazo[2,1-b]thiazole class of compounds, which have been found to have diverse biological activities . The compound has a molecular weight of 273.267 and a molecular formula of C12H7N3O3S .


Molecular Structure Analysis

The molecular structure of “6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde” includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.267 and a molecular formula of C12H7N3O3S . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available sources.

Mechanism of Action

While the specific mechanism of action for “6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde” is not provided, related imidazo[2,1-b]thiazole-5-carboxamides have been shown to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

properties

IUPAC Name

6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-7-10-11(13-12-14(10)5-6-19-12)8-1-3-9(4-2-8)15(17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRPVDOUICBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde

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